

LY2886721: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: LY2886721

Cat. No.: B602832

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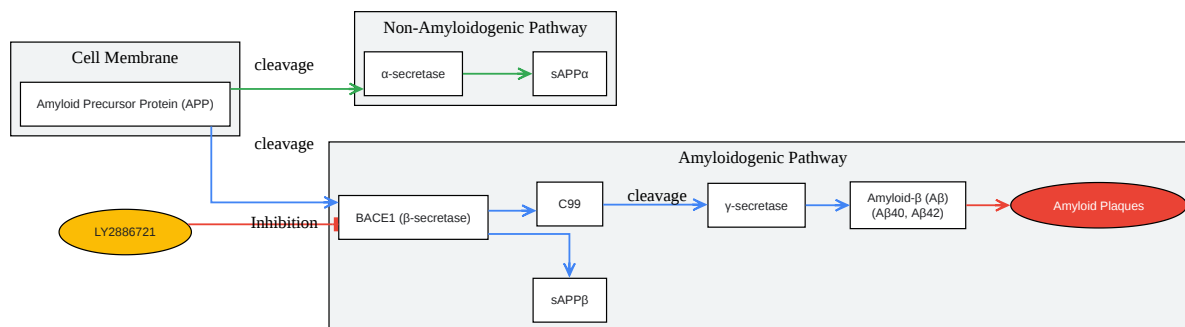
Introduction

LY2886721 is a potent, orally active, and selective small-molecule inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed by Eli Lilly & Co., it was the first BACE1 inhibitor to advance to Phase 2 clinical trials for the treatment of Alzheimer's disease (AD).[2] The therapeutic rationale for inhibiting BACE1 lies in its critical role in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta ($A\beta$) peptides, a primary component of the amyloid plaques found in the brains of individuals with AD.[3][4] By inhibiting BACE1, **LY2886721** was designed to reduce the formation of $A\beta$ and potentially slow the progression of AD.[5] Although its clinical development was halted due to findings of abnormal liver biochemistry, the extensive preclinical and clinical data gathered for **LY2886721** provide valuable insights into the pharmacokinetics (PK) and pharmacodynamics (PD) of BACE1 inhibition.[2][6]

Mechanism of Action: BACE1 Inhibition

LY2886721 functions as an active site inhibitor of BACE1, an aspartyl protease that initiates the amyloidogenic pathway of APP processing.[4] By binding to the active site of BACE1, **LY2886721** prevents the cleavage of APP at the β -secretase site. This inhibition leads to a reduction in the production of the C99 fragment and soluble APP β (sAPP β), which are direct downstream products of BACE1 activity.[3] Consequently, the generation of various $A\beta$ isoforms, including $A\beta$ 1-40 and $A\beta$ 1-42, is decreased.[3] An increase in the levels of soluble

APP α (sAPP α) is also observed, as the inhibition of the amyloidogenic pathway shunts APP processing towards the non-amyloidogenic pathway mediated by α -secretase.[7][8]



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Figure 1: Mechanism of action of **LY2886721**.

Pharmacokinetics

The pharmacokinetic profile of **LY2886721** has been characterized in preclinical species and in humans, demonstrating its oral bioavailability and ability to cross the blood-brain barrier.[1][5]

Preclinical Pharmacokinetics

In mice, **LY2886721** exhibited a short half-life.[2] In contrast, beagles showed a longer half-life.[2] The compound demonstrated good brain penetrance in animal models.[2]

Parameter	Species	Value	Reference
Half-life	Mice	Short	[2]
Half-life	Beagle Dogs	Longer than in mice	[2]

Clinical Pharmacokinetics

Phase 1 studies in healthy volunteers provided detailed pharmacokinetic data for **LY2886721**.

[9] The compound was orally administered in single and multiple ascending doses.[2][9]

Parameter	Human Subjects	Value	Reference
Half-life (t _{1/2})	Healthy Volunteers	~12 hours	[9]
Apparent Oral Clearance	Healthy Volunteers	34.8 L/h	[5]
Apparent Volume of Distribution	Healthy Volunteers	863 L	[5]

Pharmacodynamics

The pharmacodynamic effects of **LY2886721** were assessed by measuring biomarkers of BACE1 inhibition in both preclinical models and human subjects.

In Vitro Potency and Selectivity

LY2886721 demonstrated potent inhibition of BACE1 in enzymatic and cellular assays.[1][5] It showed selectivity against other aspartyl proteases like cathepsin D, pepsin, and renin, but was not selective against BACE2.[1][10]

Assay	System	IC50 / EC50	Reference
BACE1 Inhibition (IC50)	Recombinant human BACE1	20.3 nM	[1][5]
BACE2 Inhibition (IC50)	Recombinant human BACE2	10.2 nM	[1][5]
Cathepsin D, Pepsin, Renin Inhibition (IC50)	-	>100,000 nM	[5][10]
A β 1-40 Inhibition (EC50)	HEK293Swe cells	18.5 nM	[1]
A β 1-42 Inhibition (EC50)	HEK293Swe cells	19.7 nM	[1]
A β 1-40 and A β 1-42 Inhibition (EC50)	PDAPP neuronal cultures	~10 nM	[1]

Preclinical In Vivo Pharmacodynamics

Oral administration of **LY2886721** in preclinical models resulted in a dose-dependent reduction of central and peripheral A β levels.

Species	Dose	Effect	Duration	Reference
PDAPP Mice	3-30 mg/kg (oral)	20-65% reduction in brain A β	Up to 9 hours	[2][5]
PDAPP Mice	3-30 mg/kg (oral)	Significant reduction in brain C99 and sAPP β	-	[3]
Beagle Dogs	0.5 mg/kg (oral)	50% reduction in CSF A β	9 hours	[2]
Beagle Dogs	1.5 mg/kg (oral)	Up to 80% reduction in CSF A β 1-x at nadir	Approaching baseline at 48 hours	[3]

Clinical Pharmacodynamics

In Phase 1 clinical trials, **LY2886721** demonstrated robust, dose-dependent reductions in plasma and cerebrospinal fluid (CSF) A β levels in healthy volunteers.^[9]

Plasma A β Reduction (14-day dosing)^[9]

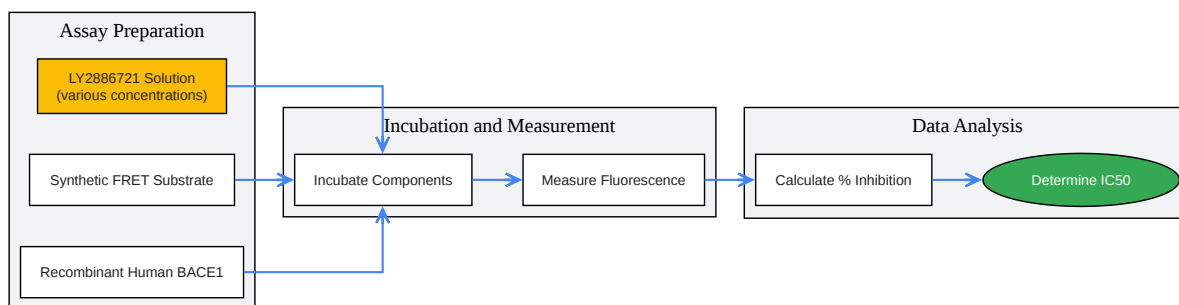
Dose	24-hour Time-Averaged Change from Baseline in Plasma A β 1-40
Placebo	-3.18%
5 mg	-51.8%
15 mg	-63.6%
35 mg	-76.9%
70 mg	-82.9%

CSF Biomarker Changes (14-day dosing)^{[9][11]}

Dose	% Change in CSF A β 1-40	% Change in CSF A β 1-42	% Change in CSF sAPP β	% Change in CSF sAPP α
Placebo	-2.1% to -12.5%	-	-	-
5 mg	-30.8%	-	-	-
15 mg	-57.8%	-	-	-
35 mg	-	-	-	-
70 mg	-74.4%	-71.1%	-77.2%	+58.9%

Experimental Protocols

In Vitro BACE1 Inhibition Assay

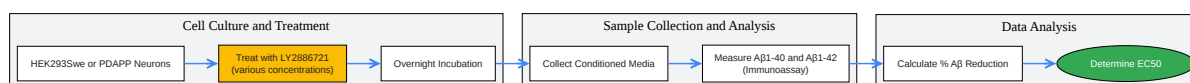


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Figure 2: In Vitro BACE1 Inhibition Assay Workflow.

To determine the in vitro potency of **LY2886721**, a fluorescence resonance energy transfer (FRET) assay using recombinant human BACE1 and a synthetic peptide substrate was employed.[10][12] The assay measures the cleavage of the substrate by BACE1, which results in a change in fluorescence. The inhibitory activity of **LY2886721** was assessed by incubating the enzyme and substrate with varying concentrations of the compound. The concentration of **LY2886721** that resulted in 50% inhibition of BACE1 activity was determined as the IC50 value. [10]

Cellular A β Reduction Assay

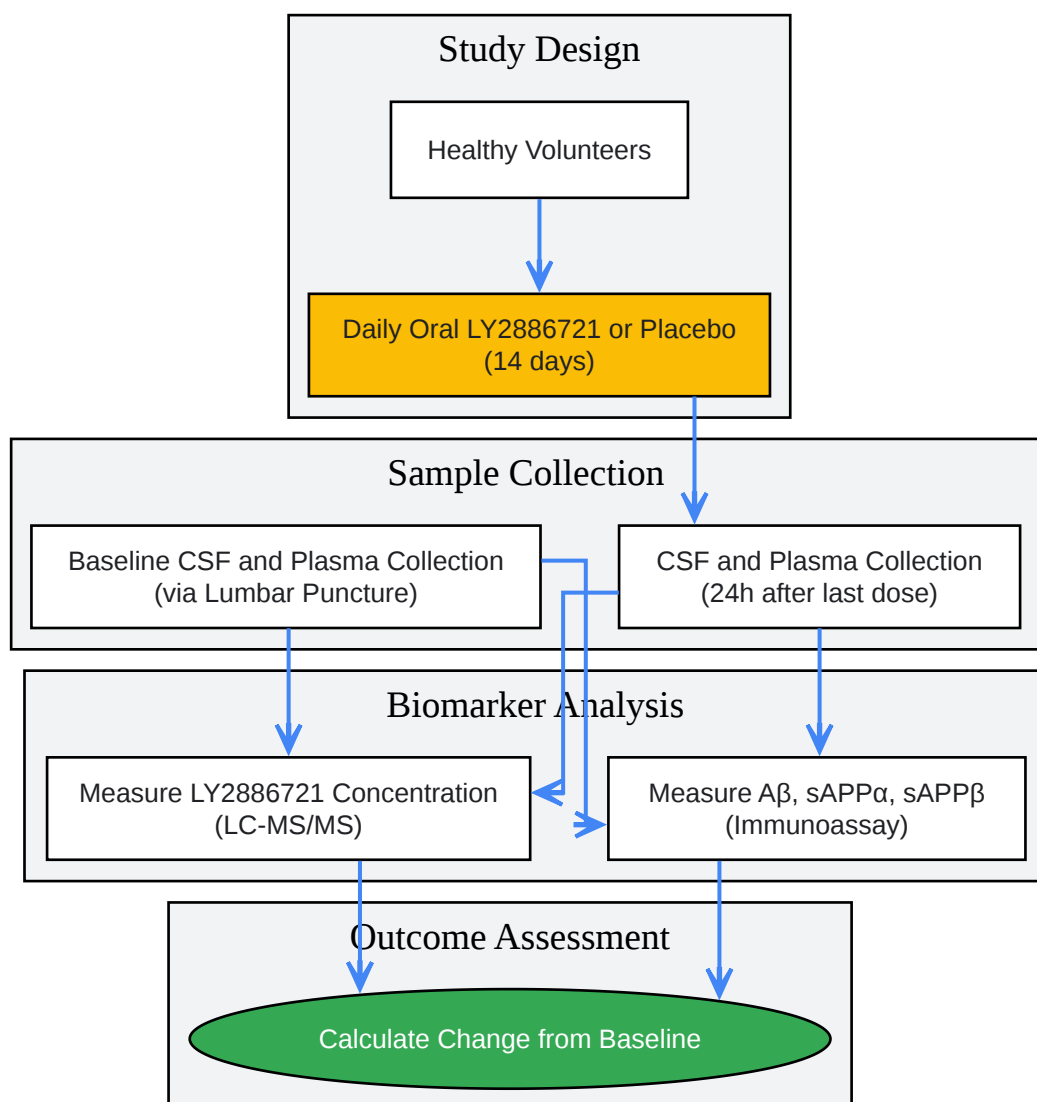


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Figure 3: Cellular A β Reduction Assay Workflow.

The cellular activity of **LY2886721** was evaluated in human embryonic kidney (HEK293) cells stably expressing human APP with the Swedish mutation (HEK293Swe) and in primary cortical neurons from PDAPP transgenic mouse embryos.[3][12] Cells were treated with increasing concentrations of **LY2886721** for an overnight period.[1] The conditioned media was then collected, and the levels of secreted A β 1-40 and A β 1-42 were quantified using immunoassays.[9] The concentration of **LY2886721** that caused a 50% reduction in A β levels was determined as the EC50 value.[1]

Human Clinical Trial Protocol for Pharmacodynamic Assessment



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Figure 4: Human Pharmacodynamic Trial Workflow.

Phase 1 multiple ascending dose studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **LY2886721**.^[9] Participants received daily oral doses of **LY2886721** or a placebo for 14 days.^[9] Cerebrospinal fluid was collected via lumbar puncture at baseline and 24 hours after the final dose.^[9] Plasma samples were also collected at various time points.^[9] The concentrations of **LY2886721** in plasma and CSF were measured using liquid chromatography-mass spectrometry (LC-MS/MS).^[9] Levels of A β 1-40, A β 1-42, sAPP α , and sAPP β in CSF and plasma were quantified by immunoassay to determine the pharmacodynamic response to BACE1 inhibition.^[9]

Conclusion

LY2886721 demonstrated potent and selective BACE1 inhibition with a clear pharmacokinetic/pharmacodynamic relationship in both preclinical models and human subjects. The compound effectively crossed the blood-brain barrier and produced robust, dose-dependent reductions in central and peripheral biomarkers of amyloid processing. Despite the discontinuation of its clinical development due to off-target liver toxicity, the comprehensive dataset for **LY2886721** has significantly contributed to the understanding of BACE1 inhibition as a therapeutic strategy for Alzheimer's disease and serves as a valuable reference for the development of future BACE1 inhibitors.

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